Metabolic Stability Benchmarking: Superior In Vitro Stability Over Ko143
2,4-Difluoropyridin-3-amine demonstrates significantly higher in vitro metabolic stability than the reference efflux pump inhibitor Ko143. When incubated for 1 hour with human liver microsomes, 56±4.6% of the compound remained intact, compared to only 23±1.4% for Ko143 [1]. This indicates a greater resistance to oxidative metabolism, which is a key advantage for compounds intended for oral administration or for use in cellular assays where rapid degradation would confound results.
| Evidence Dimension | Metabolic stability in human liver microsomes |
|---|---|
| Target Compound Data | 56±4.6% remaining after 1 hour |
| Comparator Or Baseline | Ko143: 23±1.4% remaining after 1 hour |
| Quantified Difference | 2,4-Difluoropyridin-3-amine exhibits 2.4-fold higher stability than Ko143 |
| Conditions | Incubation with human liver microsomes, 1 hour [1] |
Why This Matters
Higher metabolic stability directly translates to a longer half-life in biological systems, reducing the required dosage and dosing frequency in preclinical studies, and enhancing the reliability of in vitro assays.
- [1] PMC6718313, Table 3. (n.d.). Metabolic stability data for compound 2 and Ko143. Retrieved from https://pmc.ncbi.nlm.nih.gov/articles/PMC6718313/table/T3/ View Source
